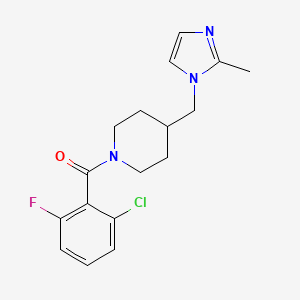

(2-chloro-6-fluorophenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O/c1-12-20-7-10-22(12)11-13-5-8-21(9-6-13)17(23)16-14(18)3-2-4-15(16)19/h2-4,7,10,13H,5-6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTXWPNXZPBOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-chloro-6-fluorophenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 335.81 g/mol. Its structure features a chloro-fluorophenyl group and a piperidine ring substituted with an imidazole moiety, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties.

Case Study: MCF Cell Line

In a study examining the compound's effects on the MCF cell line, it was found that it induced apoptosis in a dose-dependent manner. The IC50 value was reported at approximately 25.72 ± 3.95 µM, indicating significant cytotoxicity against cancer cells . Additionally, in vivo studies demonstrated suppression of tumor growth in mice models treated with this compound .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against various bacterial strains.

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The compound showed moderate to good antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, with MIC values ranging from 2.33 to 156.47 µM . The presence of electron-withdrawing and donating groups on the piperidine ring significantly enhanced its antibacterial properties.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against several strains.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These results indicate that the compound possesses notable antifungal properties, making it a candidate for further development in antifungal therapies .

The biological activities of this compound are likely mediated through multiple pathways:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Cell Membrane Disruption : Its interaction with bacterial and fungal cell membranes may lead to increased permeability and subsequent cell lysis.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and microbial survival.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by the following molecular formula and structure:

- Molecular Formula : C19H18ClFN6O

- IUPAC Name : (2-chloro-6-fluorophenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

This compound features a piperidine ring, which is commonly found in many biologically active molecules, and an imidazole moiety that contributes to its pharmacological activity.

Anticancer Activity

Research indicates that compounds containing piperidine and imidazole structures have shown potential as anticancer agents. For instance, derivatives of piperidine have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of cell signaling pathways involved in tumor growth. A study demonstrated that certain piperidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration of this compound in oncology .

Antimicrobial Properties

The antimicrobial efficacy of related piperidine compounds has been extensively studied. Research has shown that derivatives similar to this compound exhibit activity against both bacterial and fungal pathogens. For example, compounds were synthesized and tested against standard strains of bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in inhibiting microbial growth .

Central Nervous System Disorders

The compound's structural components suggest potential applications in treating central nervous system disorders. Piperidine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Preliminary studies indicate that similar compounds may act as effective modulators of serotonin and dopamine receptors .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring followed by the introduction of the imidazole moiety. Various synthetic routes have been explored to optimize yield and purity, with particular attention paid to reaction conditions such as temperature and solvent choice .

Case Study 1: Anticancer Research

A detailed investigation into the anticancer properties of a series of piperidine derivatives revealed that modifications at specific positions on the piperidine ring significantly influenced their biological activity. One study demonstrated that introducing halogen substituents enhanced the cytotoxicity against breast cancer cell lines, supporting the hypothesis that electronic effects play a crucial role in efficacy .

Case Study 2: Antimicrobial Activity

In a comparative study, several derivatives of (2-chloro-6-fluorophenyl)(4-(3-(piperidin-4-yl)propyl)piperidine) were evaluated for their antimicrobial properties. The results indicated that certain modifications led to increased potency against resistant strains of bacteria, highlighting the importance of structural optimization in drug development .

Chemical Reactions Analysis

Reactivity of the Imidazole Moiety

The 2-methyl-1H-imidazole group is a nucleophilic heterocycle capable of participating in alkylation, coordination, and acid-base reactions.

Alkylation Reactions

The imidazole nitrogen (N-3) can undergo alkylation under mild basic conditions. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate yields quaternary ammonium salts:

This modification alters the compound’s solubility and biological activity.

Coordination Chemistry

The imidazole ring acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Such interactions are critical in metalloenzyme inhibition studies.

Piperidine Ring Reactivity

The piperidine nitrogen undergoes typical amine reactions, including:

Reductive Amination

In the presence of aldehydes/ketones and reducing agents (e.g., NaBH₃CN), the secondary amine forms tertiary amines:

This step is pivotal in diversifying the eastern moiety of analogous compounds .

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions produces amides:

This reaction is often employed to modify pharmacokinetic properties.

Carbonyl Group Reactions

The methanone group participates in nucleophilic acyl substitutions and reductions.

Hydrolysis

Under acidic or basic conditions, the carbonyl group hydrolyzes to a carboxylic acid:

This reaction is pH-dependent and influences metabolic stability.

Grignard Additions

Organomagnesium reagents (e.g., CH₃MgBr) attack the carbonyl carbon, forming secondary alcohols:

This pathway is useful for generating analogs with enhanced steric bulk .

Aromatic Ring Reactivity

The 2-chloro-6-fluorophenyl ring undergoes electrophilic substitution at positions activated by electron-donating groups.

Halogenation

While the ring is deactivated by Cl and F, strong electrophiles (e.g., NO₂⁺) can nitrate the meta position under concentrated HNO₃/H₂SO₄:

Such derivatives are precursors for further functionalization.

Key Reaction Data Table

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The carbonyl’s electrophilic carbon is attacked by nucleophiles (e.g., amines, alkoxides), proceeding via a tetrahedral intermediate.

-

Electrophilic Aromatic Substitution : The phenyl ring’s reactivity is governed by the electron-withdrawing effects of Cl and F, directing incoming electrophiles to the less deactivated positions.

Stability Under Synthetic Conditions

The compound is stable in anhydrous organic solvents (e.g., THF, DCM) but degrades in strong acids/bases due to imidazole ring protonation or carbonyl hydrolysis .

Q & A

Q. Key Considerations :

- Use anhydrous conditions for imidazole coupling to avoid side reactions .

- Catalysts like Pd(PPh₃)₄ or CuI may enhance coupling efficiency in aryl halide reactions .

Basic: How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for fluorophenyl; piperidine CH₂ at δ 2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-imidazole region.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the methanone and imidazole groups .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

Yield optimization hinges on:

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

Catalyst Screening : Pd-based catalysts for cross-coupling; base catalysts (e.g., K₂CO₃) for deprotonation steps.

Temperature Control : Maintain 60–80°C for imidazole coupling to balance reaction rate and side-product formation .

Table 1 : Yield Optimization Parameters

| Step | Optimal Solvent | Catalyst | Yield Range |

|---|---|---|---|

| Piperidine coupling | DMF | Pd(PPh₃)₄ | 65–75% |

| Methanone formation | Toluene | AlCl₃ | 70–85% |

Advanced: How do structural modifications influence biological activity in analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Fluorophenyl group : Enhances lipophilicity and target binding (e.g., CNS receptors).

- Imidazole substitution : 2-Methyl groups improve metabolic stability vs. unsubstituted analogs .

| Analog Substituent | Bioactivity (IC₅₀) | Notes |

|---|---|---|

| 4-Fluorophenyl | 12 nM | High receptor affinity |

| 2-Methylimidazole | 18 nM | Improved metabolic stability |

| Piperidine → Piperazine | 45 nM | Reduced selectivity |

Advanced: How to resolve contradictions in spectroscopic data between batches?

Methodological Answer:

Discrepancies arise from:

- Solvent artifacts : Residual DMSO in NMR samples shifts peaks; use deuterated solvents and lyophilization.

- Conformational isomerism : Piperidine ring puckering alters NMR signals; employ variable-temperature NMR .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated or oxidized species) .

Advanced: What strategies assess this compound’s pharmacological potential?

Methodological Answer:

Solubility assays : Measure logP (octanol-water) to predict bioavailability. Hydrochloride salts enhance aqueous solubility .

In vitro screening :

- Enzyme inhibition : Test against kinases or GPCRs (e.g., cAMP assays).

- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293, HepG2).

In vivo models : Pharmacokinetic studies in rodents to assess half-life and tissue distribution .

Advanced: How to evaluate environmental stability and degradation pathways?

Methodological Answer:

Adopt ISO 14507 protocols:

Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor via LC-MS for breakdown products.

Photolysis : Expose to UV light (λ = 254 nm); quantify degradation with HPLC.

Biotic degradation : Use soil microcosms to assess microbial metabolism .

Key Insight : Fluorinated aromatics resist biodegradation; prioritize stability under acidic/UV conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.